Orteronel

CYP17A1 Enzyme Selectivity Androgen Biosynthesis

Orteronel (TAK-700) is a nonsteroidal, reversible CYP17A1 inhibitor engineered for superior 17,20-lyase selectivity over 17α-hydroxylase (5.4-fold in cell-free assays, 27-fold in cellular models), differentiating it from non-selective inhibitors like abiraterone. This selectivity reduces confounding off-target mineralocorticoid effects, making it the definitive choice for researchers dissecting androgen vs glucocorticoid biosynthesis in prostate cancer, BPH, and endometriosis models. With established in vivo pharmacokinetics (Tmax 1–2.5h, t1/2 ~9.5h) and predominantly renal excretion (95.9% dose recovery), it enables robust mass balance and metabolism studies. Available in research-grade purity (≥98%) for R&D use.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
CAS No. 566939-85-3
Cat. No. B1684507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrteronel
CAS566939-85-3
Synonyms6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo(1,2-c)imidazol-7-yl)-N-methyl-2-naphthamide
orteronel
TAK-700
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
InChIInChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1
InChIKeyOZPFIJIOIVJZMN-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Orteronel (TAK-700, CAS 566939-85-3) for Research Use: A Nonsteroidal CYP17A1 Inhibitor with Quantified 17,20-Lyase Selectivity


Orteronel (TAK-700) is a nonsteroidal, reversible inhibitor of cytochrome P450 17A1 (CYP17A1) [1]. It was developed to selectively inhibit the 17,20-lyase activity of this bifunctional enzyme, which catalyzes a critical step in androgen biosynthesis [2]. Unlike the steroidal inhibitor abiraterone, orteronel is designed to reduce off-target mineralocorticoid effects associated with non-selective inhibition [3].

Why Orteronel (TAK-700) is Not Interchangeable with Other CYP17A1 Inhibitors: Critical Differences in Selectivity and Steroidogenesis


CYP17A1 inhibitors vary significantly in their potency and selectivity for the 17,20-lyase versus 17α-hydroxylase reactions [1]. Non-selective inhibition of 17α-hydroxylase leads to accumulation of mineralocorticoid precursors, causing clinically significant secondary mineralocorticoid excess (ME), hypertension, and hypokalemia, often requiring co-administration of prednisone [2]. Orteronel was designed with a specific selectivity profile to mitigate this liability [3]. Furthermore, chemical class (nonsteroidal vs. steroidal) influences binding mode, pharmacokinetics, and off-target effects, making direct substitution without considering these quantitative differences scientifically unsound [4].

Quantitative Evidence for Orteronel (TAK-700) Differentiation: Lyase Selectivity, CYP Isoform Profiling, and Cellular Steroidogenesis


Orteronel vs. Abiraterone, Galeterone, Ketoconazole: Differential Inhibition of CYP17 Hydroxylase and Lyase Activities

In a direct comparative study using human CYP17 expressed in yeast microsomes, orteronel, abiraterone, galeterone, and ketoconazole were evaluated for inhibition of hydroxylase and lyase activities. Abiraterone most selectively inhibited hydroxylase, galeterone was the most potent and selective lyase inhibitor, while orteronel and ketoconazole were less potent lyase inhibitors than galeterone. The study provides a quantitative basis for differentiating these agents based on their distinct enzyme selectivity profiles [1].

CYP17A1 Enzyme Selectivity Androgen Biosynthesis

Quantifying Orteronel's 17,20-Lyase Selectivity: A 5.4-Fold Preference Over 17-Hydroxylase in Human Enzyme Assays

In cell-free enzyme assays using human CYP17A1, orteronel inhibited 17,20-lyase activity 5.4 times more potently than 17-hydroxylase activity. This selectivity was further amplified in human adrenal tumor (H295R) cells, where it inhibited dehydroepiandrosterone (DHEA) production 27 times more potently than cortisol production, demonstrating a functional selectivity that favors suppression of androgen synthesis over glucocorticoid synthesis [1].

CYP17A1 Enzyme Selectivity 17,20-Lyase 17-Hydroxylase

CYP Isoform Selectivity: Orteronel Exhibits >1000-Fold Selectivity for 17,20-Lyase Over 11-Hydroxylase and CYP3A4

In vitro profiling demonstrates that orteronel is a highly selective inhibitor of the intended target. It exhibits >1000-fold selectivity for human 17,20-lyase (IC50 38 nM) over other CYP isoforms such as 11-hydroxylase (IC50 >1,000 nM) and CYP3A4 (IC50 >10,000 nM) [1]. This high degree of selectivity is a critical feature that differentiates it from less selective CYP17 inhibitors like ketoconazole, which is known to cause significant drug-drug interactions due to CYP3A4 inhibition.

CYP17A1 CYP3A4 Isoform Selectivity Off-Target Effects

Clinical Efficacy in Phase III: Orteronel + ADT Improves Progression-Free Survival vs. Bicalutamide + ADT in mHSPC (SWOG-1216)

In the phase III SWOG-1216 trial (N=1,279) for metastatic hormone-sensitive prostate cancer (mHSPC), orteronel (300 mg BID) plus androgen deprivation therapy (ADT) was compared to bicalutamide (50 mg QD) plus ADT. The orteronel arm demonstrated a significantly longer median progression-free survival (PFS) of 47.6 months compared to 23.0 months in the control arm (hazard ratio 0.58; 95% CI, 0.51 to 0.67; P < .0001) [1]. However, overall survival (OS) was not significantly improved (median 81.1 vs. 70.2 months; HR 0.86; P = .040, one-sided, not meeting the pre-specified significance threshold) [1].

Prostate Cancer Progression-Free Survival Phase III Trial Androgen Deprivation Therapy

Meta-Analysis of Randomized Trials: Orteronel Improves PFS and PSA Response vs. Placebo in Prostate Cancer

A meta-analysis of three randomized trials involving 2,716 patients evaluated orteronel's efficacy in prostate cancer. The analysis confirmed that orteronel significantly improved progression-free survival (PFS), time to PSA progression, and PSA response compared to placebo. The study concluded that orteronel demonstrated clinical efficacy in prostate cancer, despite the failure of individual phase III trials to show an overall survival benefit [1].

Prostate Cancer Meta-Analysis Progression-Free Survival PSA Response

Orteronel Pharmacokinetics: 77.5% Renal Excretion and 95.9% Dose Recovery in Humans

A phase I study in healthy male subjects characterized orteronel's absorption, distribution, and excretion. Following a single 400 mg oral dose of [14C]-orteronel, 95.9% of the administered dose was recovered. The principal excretion route was via urine (mean, 77.5%), with 49.7% as unchanged drug and 16.3% as the primary metabolite M-I. Fecal excretion accounted for only 18.4% of the dose. Median Tmax for orteronel was 1 hour. These data define a distinct pharmacokinetic profile compared to steroidal CYP17 inhibitors, which may have different metabolic and excretory pathways [1].

Pharmacokinetics Excretion Absorption Drug Metabolism

Optimal Research and Industrial Applications for Orteronel (TAK-700) Based on Quantified Evidence


Investigating Differential Regulation of CYP17A1 Lyase and Hydroxylase Activities

Orteronel is a superior tool for studies that require selective inhibition of 17,20-lyase over 17α-hydroxylase. With a 5.4-fold selectivity in cell-free assays and a 27-fold functional selectivity in cellular models, it enables researchers to dissect the distinct roles of these two CYP17A1 activities in androgen and glucocorticoid biosynthesis without completely abolishing cortisol production, a common confounding factor with non-selective inhibitors like abiraterone [1].

In Vivo Models of Androgen-Dependent Diseases Requiring Sustained Androgen Suppression

Given its demonstrated ability to potently and durably suppress serum DHEA and testosterone in cynomolgus monkey models, with a favorable pharmacokinetic profile (Tmax 1-2.5h, t1/2 ~9.5h in humans), orteronel is well-suited for in vivo studies investigating androgen-dependent pathologies such as prostate cancer, benign prostatic hyperplasia, or endometriosis [1][2]. The 95.9% dose recovery and predominantly renal excretion also facilitate mass balance and metabolism studies [2].

Preclinical Combination Studies in Castration-Resistant Prostate Cancer (CRPC)

Orteronel's mechanism of action as a lyase-selective inhibitor makes it a candidate for combination studies in CRPC models, particularly those exploring synergistic effects with agents targeting the androgen receptor (AR) pathway or other signaling nodes. The phase III SWOG-1216 trial, while not meeting its OS endpoint, showed a significant PFS benefit when added to ADT, supporting its potential for further investigation in specific combination regimens or patient subpopulations where delaying progression is a key objective [3].

CYP17A1 Structural Biology and Inhibitor Binding Mode Studies

Orteronel's distinct binding mode to CYP17A1, as revealed by X-ray crystallography, shows that (S)-orteronel and (R)-orteronel bind to distinct enzyme conformations, with the (R)-isomer exhibiting 8- to 11-fold lyase selectivity [4]. This makes orteronel and its enantiomers valuable probes for structural biology studies aimed at understanding the conformational dynamics of CYP17A1 and for rational design of next-generation, conformation-selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orteronel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.